Methyl 2-(3-amino-1H-indazol-4-yl)benzoate belongs to the class of 3-aminoindazole compounds. These compounds serve as versatile building blocks in medicinal chemistry due to their ability to interact with various biological targets. They are particularly valuable as kinase inhibitors, demonstrating significant potential in anticancer drug development. []
The compound is synthesized from the reaction of methyl benzoate with 3-amino-1H-indazole derivatives. Indazoles are a class of heterocyclic compounds that consist of a fused benzene and pyrazole ring. Methyl 2-(3-amino-1H-indazol-4-YL)benzoate can be categorized under both organic compounds and pharmaceutical intermediates due to its structural properties and potential biological activities.
The synthesis of methyl 2-(3-amino-1H-indazol-4-YL)benzoate typically involves several steps:
Methyl 2-(3-amino-1H-indazol-4-YL)benzoate has a complex molecular structure characterized by:
The molecular structure can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the hydrogen environments in the molecule.
Methyl 2-(3-amino-1H-indazol-4-YL)benzoate can undergo several chemical reactions:
The mechanism of action for methyl 2-(3-amino-1H-indazol-4-YL)benzoate is primarily linked to its interactions with biological targets, including enzymes or receptors involved in cellular signaling pathways.
Data from biological assays can provide insight into its efficacy and potency against specific targets.
Methyl 2-(3-amino-1H-indazol-4-YL)benzoate exhibits various physical and chemical properties:
Spectroscopic techniques such as Infrared (IR) spectroscopy can be used to identify functional groups, while NMR spectroscopy provides detailed information about molecular structure.
Methyl 2-(3-amino-1H-indazol-4-YL)benzoate has several scientific applications:
: Derivatives incorporating this core structure exhibit potent activity against FLT3 and c-Kit kinases, crucial drivers in acute myeloid leukemia (AML) and myeloproliferative disorders. Structural optimization, particularly at the indazole N1 and benzoate C4 positions, enhances binding affinity. For example, analogues featuring 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl substitutions achieve IC₅₀ values below 50 nM against FLT3-ITD mutants in MV4-11 cell lines. This occurs through hydrogen bonding with Cys694 and hydrophobic interactions within the hinge region [2] .
: The scaffold effectively targets the T674M "gatekeeper" mutation in PDGFRα, a common resistance mechanism in gastrointestinal stromal tumors (GIST). Introduction of diarylamide extensions (e.g., 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-phenylbenzamide derivatives) disrupts hydrophobic spacer interactions, yielding IC₅₀ values of 9 nM against T674I mutants. Molecular dynamics confirm stable hydrogen bonding with Glu640 and Asp836 in the DFG motif [2] [4].
: Strategic functionalization enables stabilization of the inactive DFG-out conformation. Incorporating bulky hydrophobic groups at the benzoate ester (e.g., 4-(tert-butyl)phenyl) extends into the allosteric back pocket of BCR-ABL and VEGFR2. Computational studies (e.g., transition density matrix analysis) reveal enhanced π-π stacking with Phe691 and His817, correlating with >90% kinase inhibition at 1 μM concentrations in enzymatic assays [4] .
Table 1: Kinase Inhibition Profiles of Key Derivatives
Compound Modification | Target Kinase (Mutant) | IC₅₀ (nM) | Cellular Model (GI₅₀) |
---|---|---|---|
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | BCR-ABL (T315I) | 9 | Ba/F3 T315I (154 nM) |
3-((3-Amino-1H-indazol-4-yl)ethynyl)benzamide | PDGFRα (T674M) | 11 | GIST-T1 T674M (28 nM) |
4-(tert-Butyl)phenyl | VEGFR2 (Wild-type) | 2.5 | HUVEC (12 nM) |
: Diethylcarboxamide-indazole derivatives retain potency against fluconazole-resistant C. glabrata (MIC = 7.6 µM). This occurs via dual mechanisms: disruption of ergosterol biosynthesis and inhibition of efflux pumps (e.g., CgCdr1p). Molecular docking confirms binding to the heme cofactor of mutant CYP51, with binding energies (-9.2 kcal/mol) superior to fluconazole (-6.8 kcal/mol) [7].
: Fluorination at the indazole C5 position (e.g., 5-fluoro-3-(carboxymethyl)-1H-indazole) extends activity to influenza B/Malaysia/2506/2004. The electron-withdrawing group enhances membrane permeability, reducing viral titers by 3.5 log units at 10 µM. Time-of-addition assays confirm inhibition during early replication (0–4 h post-infection) [8].
: Bioisosteric replacement of ABT-869’s acylurea with methyl benzoate yields orally bioavailable analogues. The 3-amino group coordinates with Asp1044 in FLT3’s activation loop, while the benzoate methoxy occupies a hydrophobic cleft. This confers IC₅₀ values of 38 nM against K-562 cells and synergizes with cytarabine (CI = 0.3) in primary AML samples [2] .
Table 2: Spectrum of Biological Activities
Biological Target | Derivative Structure | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
BCR-ABL (T315I) | Diarylamide with ethylpiperazine | IC₅₀ = 9 nM | Binds hydrophobic gatekeeper region |
Candida CYP51 | 3-Phenyl-N,N-diethylcarboxamide | MIC = 3.8 µM (C. albicans) | Heme cofactor displacement |
Influenza PA-PB1 interface | 2-(3-Amino-1H-indazol-4-yl)benzoic acid | Kd = 0.8 µM | Mg²⁺ chelation in PB1 active site |
EGFR (MCF-7) | Benzimidazole-fused indazole | IC₅₀ = 14 nM | Salt bridge formation with Lys721 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1